molecular formula C14H17N3O3 B2980152 4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 849920-87-2

4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No. B2980152
CAS RN: 849920-87-2
M. Wt: 275.308
InChI Key: RSEKPWHNEVHWGK-UHFFFAOYSA-N
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Description

The compound “4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one” is a novel class of imidazoquinolines retaining the N-isobutyl substitution . It is synthesized for potential use in the development of new efficacious vaccines .


Synthesis Analysis

The synthesis of this compound involves a suspension of 4-isobutylamino-3-nitroquinoline (2.5 g, 10.2 mmol), 5% palladium on carbon (50 mg), and sodium sulfate (1.5 g) in ethyl acetate (50 mL). This mixture is then hydrogenated at 55 psi hydrogen pressure for 6 hours .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The hydrogenation process mentioned in the synthesis analysis is a key reaction .

Scientific Research Applications

Antitrypanosomal Activity

Research on 4-alkylamino-6-nitroquinolines, including a methodology for their synthesis, highlighted potential antitrypanosomal properties. Although the direct compound wasn't studied, similar derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi, suggesting a route for developing new antiparasitic agents (Tapia et al., 2000).

Anticancer Agents

Compounds structurally related to the query, such as 11H-Isoquino[4,3-c]cinnolin-12-ones, have shown potent topoisomerase I-targeting activity and cytotoxicity, marking them as novel anticancer agents. This highlights the potential use of similar nitroquinoline derivatives in cancer therapy (Ruchelman et al., 2004).

DNA Damage and Repair

The mutagenic effects of 4-nitroquinoline-1-oxide (4-NQO) on DNA were explored, with findings on how it induces mutations and interacts with DNA repair mechanisms. This research contributes to our understanding of carcinogenesis and could inform studies on the query compound's interactions with DNA (Hömme et al., 2000).

Synthetic Methodologies

Innovative synthetic approaches for creating 3,4-fused isoquinolin-1(2H)-one analogs, which share a core structure with the query compound, have been developed. These methodologies could be applicable for synthesizing a wide range of quinoline derivatives for various scientific applications (Li & Chua, 2011).

Sensor Materials

Studies on 1,8-naphthalimide derivatives, related to the quinoline structure, have explored their potential as fluorescent sensors. This research indicates the possibility of using nitroquinoline derivatives in the development of new sensor materials for detecting pH changes and metal ions (Staneva et al., 2020).

Mechanism of Action

properties

IUPAC Name

1-methyl-4-(2-methylpropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(2)8-15-12-10-6-4-5-7-11(10)16(3)14(18)13(12)17(19)20/h4-7,9,15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKPWHNEVHWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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